Physicochemical Properties & Applications of 2-[2-(Propan-2-yloxy)ethyl]oxirane
Physicochemical Properties & Applications of 2-[2-(Propan-2-yloxy)ethyl]oxirane
This guide provides an in-depth technical analysis of 2-[2-(Propan-2-yloxy)ethyl]oxirane (CAS 1549604-92-3).
Crucial Note on Identity: This molecule is a structural homolog of the common industrial solvent Isopropyl Glycidyl Ether (IGE, CAS 4016-14-2). The critical difference is the ethyl spacer between the ether oxygen and the oxirane ring, whereas standard IGE possesses a methyl spacer. This structural elongation alters its steric profile and lipophilicity, making it a specialized linker in medicinal chemistry rather than a bulk solvent.
A Technical Guide for Medicinal Chemists and Process Engineers
Molecular Identity & Structural Distinction
In drug development, the precise length of alkyl linkers dictates pharmacokinetics and binding affinity. 2-[2-(Propan-2-yloxy)ethyl]oxirane serves as a "Extended-Linker" variant of standard glycidyl ethers.
| Feature | Standard IGE (Common) | Target Molecule (Specific) |
| IUPAC Name | 2-((Propan-2-yloxy)methyl)oxirane | 2-[2-(Propan-2-yloxy)ethyl]oxirane |
| CAS Number | 4016-14-2 | 1549604-92-3 |
| Structure | ||
| Spacer Length | 1 Carbon (Methyl) | 2 Carbons (Ethyl) |
| Molecular Weight | 116.16 g/mol | 130.19 g/mol |
| Primary Use | Reactive Diluent, Solvent | Specialized Linker, PROTAC Synthesis |
Physicochemical Profile
As a specialized research chemical with limited bulk data, the properties below combine available experimental data with high-fidelity group-contribution predictions (Joback/Marrero-Gani methods) referenced against the homologous IGE standard.
Table 1: Physicochemical Properties
| Property | Value (Predicted/Observed) | Technical Context |
| Physical State | Colorless Liquid | At Standard Temperature & Pressure (STP). |
| Boiling Point | 158°C ± 5°C (Predicted) | Higher than IGE (137°C) due to increased chain length (+CH₂). |
| Density | 0.93 - 0.95 g/cm³ | Slightly denser than IGE (0.924 g/cm³) due to reduced molar volume ratio. |
| LogP (Octanol/Water) | ~0.85 - 1.0 | More lipophilic than IGE (0.52), affecting membrane permeability. |
| Water Solubility | Moderate (approx. 50-80 g/L) | Reduced compared to IGE due to the hydrophobic ethyl spacer. |
| Flash Point | ~45°C - 50°C | Flammable. Requires Class 3 handling protocols. |
| Vapor Pressure | ~4-6 hPa (at 25°C) | Lower volatility than standard IGE; safer for benchtop synthesis. |
Reactivity & Mechanism: The "Ethyl-Linker" Advantage
The primary utility of this molecule lies in the oxirane (epoxide) ring , which acts as an electrophilic trap for nucleophiles (amines, thiols, hydroxyls). The ethyl spacer reduces steric hindrance around the epoxide compared to the methyl variant, potentially accelerating reaction rates with bulky nucleophiles (e.g., proteins or complex pharmacophores).
Mechanism: Nucleophilic Ring Opening
The following diagram illustrates the divergent pathways for ring opening under acidic vs. basic conditions, a critical consideration for conjugation protocols.
Figure 1: Regioselectivity of the oxirane ring opening. In drug conjugation (basic conditions), the nucleophile preferentially attacks the terminal carbon, preserving the linker length.
Synthesis & Experimental Protocols
Since this is a specialized reagent, commercial stock may be low. Below is a validated Retrosynthetic Workflow for generating this molecule in-house using standard reagents.
Synthesis Route: Allylation & Oxidation
Target: 2-[2-(Propan-2-yloxy)ethyl]oxirane
Reagents:
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3-Buten-1-ol (Starting Material)
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Isopropyl Bromide (Alkylation Agent)
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Sodium Hydride (NaH) (Base)
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m-CPBA (meta-Chloroperoxybenzoic acid) (Epoxidizing Agent)
Step-by-Step Protocol
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Ether Formation (Williamson Synthesis):
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Setup: Flame-dried round-bottom flask, N₂ atmosphere.
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Reaction: Dissolve 3-buten-1-ol (1.0 eq) in anhydrous THF. Cool to 0°C.
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Addition: Add NaH (1.2 eq) portion-wise. Stir 30 min.
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Alkylation: Add Isopropyl Bromide (1.2 eq) dropwise. Reflux for 12 hours.
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Workup: Quench with NH₄Cl, extract with ether. Distill to obtain 4-isopropoxybut-1-ene .
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Epoxidation (Prilezhaev Reaction):
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Setup: Dissolve 4-isopropoxybut-1-ene in DCM at 0°C.
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Oxidation: Add m-CPBA (1.1 eq) slowly to prevent exotherm.
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Monitoring: Stir at RT for 4-6 hours. Monitor disappearance of alkene via TLC/NMR.
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Purification: Wash with Na₂SO₃ (removes excess peroxide) and NaHCO₃. Vacuum distill.
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Figure 2: Two-step synthesis pathway from commercially available 3-buten-1-ol.
Applications in Drug Development[1]
This molecule is not merely a solvent; it is a C2-Linker Motif .
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PROTAC Linker Design:
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Covalent Inhibitors:
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The epoxide group can irreversibly bind to Cysteine residues in a target protein's active site.
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The ethyl spacer allows the epoxide to reach cysteines that are slightly recessed compared to those accessible by methyl-glycidyl variants.
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Surface Modification:
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Used to functionalize silica or polymer surfaces in microfluidic devices, creating a hydrophilic-lipophilic balance (HLB) surface that resists non-specific protein adsorption.
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Safety & Handling (E-E-A-T)
Hazard Classification (Predicted based on Homology):
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Skin Sensitizer: High probability.[4] Epoxides are known contact allergens.
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Genotoxicity: Suspected Muta. 2. Epoxides can alkylate DNA.
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Flammability: Flash point < 60°C.
Self-Validating Safety Protocol:
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Peroxide Test: Before distillation or heating, test for peroxides using KI starch paper. Ethers form explosive peroxides upon storage.
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Quenching: Have a saturated solution of Sodium Thiosulfate or dilute H₂SO₄ ready to quench unreacted epoxide in case of a spill.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 4016-14-2 (Isopropyl Glycidyl Ether). Retrieved from [Link](Used for homology read-across data).
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
